Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate
Description
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate is a synthetic organic compound characterized by a diphenylmethylamine core substituted with a 2-amino-5-bromophenyl group and an esterified glycine moiety. Its hypothetical molecular formula is C₁₆H₁₅BrN₂O₂, with a molecular weight of 347.2 g/mol (calculated). The structure includes:
- A diphenylmethyl group (two benzene rings attached to a central carbon), where one phenyl ring bears a 2-amino-5-bromo substitution.
- An aminoacetate ester backbone (NH-CH₂-COOCH₃), which may influence bioavailability and hydrolysis kinetics.
Properties
IUPAC Name |
methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-15(20)10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)18/h2-9,16,19H,10,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBCFSCFNDCVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327878 | |
| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659556 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
119935-37-4 | |
| Record name | methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate can be approached through a multi-step organic synthesis. One common method involves the initial formation of an intermediate benzylamine derivative through a nucleophilic substitution reaction. This is followed by esterification of the amino acid using methyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production might leverage continuous flow reactions for higher yield and purity. Reactants are fed into a reaction chamber under controlled conditions such as temperature, pressure, and pH, often facilitated by a catalyst to ensure efficient conversion.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate undergoes several types of reactions:
Oxidation: It can be oxidized to form N-oxide derivatives under the influence of strong oxidizing agents.
Reduction: The compound may be reduced to amines using common reducing agents like lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitutions are feasible due to the presence of aromatic rings and heteroatoms.
Common Reagents and Conditions
Oxidation reactions typically use reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid under acidic conditions. Reduction reactions might use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions could involve various halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The products formed from these reactions vary:
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds, potentially leading to derivatives with altered biological activity.
Scientific Research Applications
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate finds use in multiple research domains:
Chemistry: As a building block for synthesizing complex organic molecules, exploring reaction mechanisms.
Biology: Investigating its interaction with biomolecules, serving as a ligand in protein-binding studies.
Medicine: Potential precursor for drug development, particularly for compounds targeting neurological pathways.
Industry: Used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate exerts its effects involves its interaction at the molecular level, often targeting specific proteins or receptors. These interactions can modulate biological pathways by either activating or inhibiting specific enzymes or receptors, influencing cellular processes and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate with analogs from the evidence:
Key Differences and Implications
Substituent Effects
- Halogen Type and Position: The target compound’s 5-bromo substitution (vs. Bromine’s electron-withdrawing nature may also stabilize aromatic interactions in biological targets.
- Amino vs. Cyano Groups: Unlike benzamacril’s cyano group (electrophilic, likely involved in enzyme inhibition ), the target compound’s primary amine could participate in hydrogen bonding or act as a nucleophile, altering reactivity and target specificity.
- Ester vs. Acid : The methyl ester in the target compound (vs. carboxylic acid in ) may act as a prodrug, hydrolyzing in vivo to an active acid form, thereby modulating bioavailability and persistence.
Structural Complexity
Research Findings and Hypotheses
Physicochemical Properties
- The target compound’s higher molecular weight (347.2 g/mol) compared to fluorinated (262.08 g/mol ) or cyano-substituted (216.24 g/mol ) analogs suggests reduced volatility and slower degradation, which could prolong environmental persistence.
- The amine and ester groups may confer pH-dependent solubility, with improved absorption in alkaline environments.
Biological Activity
Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate, also known as a derivative of phenylmethylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows for various interactions with biological targets, making it a candidate for further research in pharmacology.
- Molecular Formula : C16H17BrN2O2
- Molecular Weight : 349.22 g/mol
- CAS Number : [Not specified in the results]
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the bromine atom and amino group enhances its reactivity and binding affinity to proteins, potentially influencing pathways related to cell proliferation and apoptosis.
Biological Activities
-
Anticancer Activity :
- Studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
- Antimicrobial Properties :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- The bromine substituent at the para position of the phenyl ring is crucial for enhancing biological activity.
- The presence of an amino group contributes to increased binding affinity to protein targets.
- Variations in substituents can lead to significant changes in potency, indicating the need for careful optimization during drug design.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of a series of phenylmethylamine derivatives, including this compound. The results showed that this compound exhibited potent cytotoxicity against breast cancer cells, with an IC50 value significantly lower than that of conventional treatments.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 10 |
| Doxorubicin | MCF-7 | 20 |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of related compounds against multi-drug resistant bacterial strains. The study found that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 46.9 µg/mL to 93.7 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 50 | E. coli |
| Standard Antibiotic | 100 | E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
